molecular formula C12H5Cl5 B1594316 2,2',3,3',5-Pentachlorobiphenyl CAS No. 60145-20-2

2,2',3,3',5-Pentachlorobiphenyl

Cat. No.: B1594316
CAS No.: 60145-20-2
M. Wt: 326.4 g/mol
InChI Key: SUBRHHYLRGOTHL-UHFFFAOYSA-N
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Description

2,2’,3,3’,5-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards led to a ban on their production in the 1970s .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in large reactors. The process was optimized to produce mixtures with specific chlorine content, which were then separated and purified to obtain individual PCB congeners .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,5-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,3’,5-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used as a model compound in research to understand the behavior of polychlorinated biphenyls in the environment and their effects on living organisms. In chemistry, it is used to study the mechanisms of chlorination and dechlorination reactions. In biology and medicine, it is used to investigate the toxicological effects of PCBs on human health, including their potential to cause cancer and disrupt endocrine function .

Mechanism of Action

2,2’,3,3’,5-Pentachlorobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 enzymes. These enzymes are involved in the metabolism and detoxification of various xenobiotics. The activation of these pathways can lead to biochemical and toxic effects, including disruption of cell-cycle regulation and induction of oxidative stress .

Comparison with Similar Compounds

  • 2,2’,3,4,5’-Pentachlorobiphenyl
  • 2,2’,4,5,5’-Pentachlorobiphenyl
  • 2,3,3’,4,4’-Pentachlorobiphenyl

Comparison: 2,2’,3,3’,5-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct toxicological properties and environmental persistence. For example, 2,3,3’,4,4’-Pentachlorobiphenyl is known for its higher dioxin-like toxicity, while 2,2’,4,5,5’-Pentachlorobiphenyl has different metabolic pathways .

Properties

IUPAC Name

1,2,5-trichloro-3-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-4-8(12(17)10(15)5-6)7-2-1-3-9(14)11(7)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBRHHYLRGOTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074188
Record name 2,2',3,3',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60145-20-2
Record name 2,2',3,3',5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7VW40I05H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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